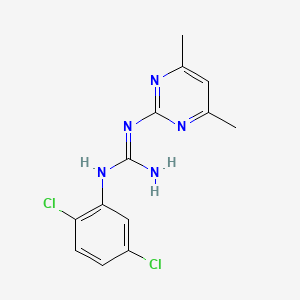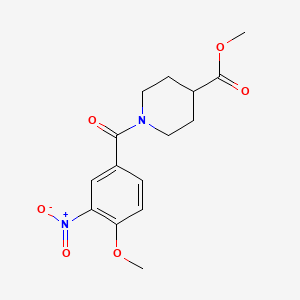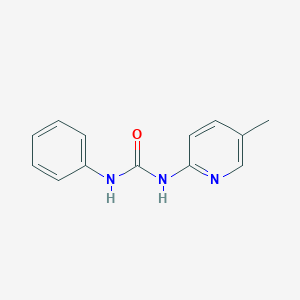![molecular formula C17H19NO3S B5748500 1-[(4-phenoxyphenyl)sulfonyl]piperidine](/img/structure/B5748500.png)
1-[(4-phenoxyphenyl)sulfonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-phenoxyphenyl)sulfonyl]piperidine, also known as PPS, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. PPS is a sulfonamide that is widely used as a reagent in organic synthesis, and its unique chemical structure has made it a promising candidate for use in medicinal chemistry.
作用機序
The mechanism of action of 1-[(4-phenoxyphenyl)sulfonyl]piperidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[(4-phenoxyphenyl)sulfonyl]piperidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-[(4-phenoxyphenyl)sulfonyl]piperidine has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
1-[(4-phenoxyphenyl)sulfonyl]piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). 1-[(4-phenoxyphenyl)sulfonyl]piperidine has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, 1-[(4-phenoxyphenyl)sulfonyl]piperidine has been shown to have antiviral activity against several viruses, including influenza and hepatitis C.
実験室実験の利点と制限
One of the main advantages of 1-[(4-phenoxyphenyl)sulfonyl]piperidine is its high yield and purity, which makes it an ideal reagent for use in organic synthesis. 1-[(4-phenoxyphenyl)sulfonyl]piperidine is also relatively easy to handle and store, and it is not highly toxic. However, one limitation of 1-[(4-phenoxyphenyl)sulfonyl]piperidine is its limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 1-[(4-phenoxyphenyl)sulfonyl]piperidine can be expensive to produce, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 1-[(4-phenoxyphenyl)sulfonyl]piperidine. One area of interest is the development of 1-[(4-phenoxyphenyl)sulfonyl]piperidine-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of 1-[(4-phenoxyphenyl)sulfonyl]piperidine, which could lead to the development of new drugs with similar activity. Finally, there is potential for the use of 1-[(4-phenoxyphenyl)sulfonyl]piperidine in the development of new materials with unique properties, such as polymers and coatings.
合成法
The synthesis of 1-[(4-phenoxyphenyl)sulfonyl]piperidine involves the reaction of 4-phenoxyphenylsulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, and the final product is obtained by purification through recrystallization. The yield of 1-[(4-phenoxyphenyl)sulfonyl]piperidine is typically high, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.
科学的研究の応用
1-[(4-phenoxyphenyl)sulfonyl]piperidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 1-[(4-phenoxyphenyl)sulfonyl]piperidine has been investigated as a potential therapeutic agent for the treatment of various diseases such as cancer, arthritis, and viral infections.
特性
IUPAC Name |
1-(4-phenoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-22(20,18-13-5-2-6-14-18)17-11-9-16(10-12-17)21-15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJYFJSMFLWAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)



![3-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5748458.png)


![5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5748470.png)


![3-nitrobenzaldehyde [3-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5748489.png)
![2-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5748496.png)
![4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5748506.png)